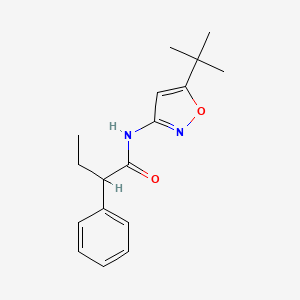
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of isoxazole derivatives. It is a potent and selective cannabinoid receptor type 2 (CB2) agonist, which means it binds to and activates the CB2 receptor in the body. This receptor is primarily found in the immune system and is involved in the regulation of inflammation, pain, and immune response.
Mécanisme D'action
The N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor is a G protein-coupled receptor that is predominantly expressed on immune cells, such as macrophages, T cells, and B cells. Upon activation, it modulates the release of various pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory and autoimmune diseases. A-836,339 binds to the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor and activates it, leading to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory mediators.
Biochemical and physiological effects:
A-836,339 has been shown to have potent anti-inflammatory, analgesic, and immunomodulatory effects in various preclinical models of disease. It has been studied for its potential therapeutic applications in conditions such as chronic pain, neuropathic pain, inflammatory bowel disease, multiple sclerosis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of A-836,339 is its high selectivity for the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used. Its lipophilic nature may also pose challenges in terms of solubility and bioavailability.
Orientations Futures
There is still much to be learned about the potential therapeutic applications of A-836,339. Future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its effects on different cell types and disease models, and investigating its potential synergistic effects with other drugs. Additionally, further studies could elucidate the underlying mechanisms of its anti-inflammatory and immunomodulatory effects, which could lead to the development of novel therapeutic strategies for a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of A-836,339 involves several steps, starting from the reaction of 2-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-tert-butylisoxazole to form the key intermediate, which is subsequently converted to the final product through a series of reactions involving reduction, acylation, and purification steps.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Its ability to selectively activate the N-(5-tert-butyl-3-isoxazolyl)-2-phenylbutanamide receptor without affecting the CB1 receptor, which is primarily found in the brain, makes it an attractive target for drug development.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMETKBABFBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5171105.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
